molecular formula C7H9NO3 B2777956 Methyl 2-Methyloxazole-5-acetate CAS No. 1276083-60-3

Methyl 2-Methyloxazole-5-acetate

Cat. No. B2777956
CAS RN: 1276083-60-3
M. Wt: 155.153
InChI Key: HGOPQUVMYSFDKH-UHFFFAOYSA-N
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Description

“Methyl 2-Methyloxazole-5-acetate” is a chemical compound with the CAS Number: 1276083-60-3 . Its molecular weight is 155.15 . The IUPAC name for this compound is methyl 2-(2-methyloxazol-5-yl)acetate . It is typically stored in a refrigerator .


Synthesis Analysis

The synthesis of oxazolines, such as Methyl 2-Methyloxazole-5-acetate, can be achieved through the cyclodehydration of β-hydroxy amides using reagents . A rapid flow synthesis of oxazolines and their oxidation to the corresponding oxazoles has been reported . The oxazolines are prepared at room temperature in a stereospecific manner, with inversion of stereochemistry, from β-hydroxy amides using Deoxo-Fluor® .


Molecular Structure Analysis

The InChI code for Methyl 2-Methyloxazole-5-acetate is 1S/C7H9NO3/c1-5-8-4-6(11-5)3-7(9)10-2/h4H,3H2,1-2H3 . The InChI key is HGOPQUVMYSFDKH-UHFFFAOYSA-N .


Chemical Reactions Analysis

The corresponding oxazoles can be obtained via a packed reactor containing commercial manganese dioxide . The oxidative aromatisation of oxazolines to the corresponding oxazoles is typically achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .


Physical And Chemical Properties Analysis

Methyl 2-Methyloxazole-5-acetate is a solid at room temperature .

Scientific Research Applications

  • Synthesis of Analgesic and Anti-inflammatory Compounds : Salgın-Gökşen et al. (2007) explored the synthesis of compounds containing 5-methyl-2-benzoxazolinones, which showed high activity in analgesic and anti-inflammatory fields. They achieved this by synthesizing acetic acid hydrazide containing 5-methyl-2-benzoxazolinone (Salgın-Gökşen et al., 2007).

  • mGluR5 Antagonists for Drug Abuse Treatment : Iso and Kozikowski (2006) studied the synthesis of 4-Arylethynyl-2-methyloxazole derivatives as mGluR5 antagonists. These are used in the treatment of drug abuse, providing a pathway for creating oxazole analogues of MTEP (Iso & Kozikowski, 2006).

  • COX-2 / 5-LOX Inhibitors Synthesis : Reddy and Rao (2008) synthesized methyl [6-(2-aminothiazol-4-yl)-3-oxo-l,4-benzoxazin-2yl]acetates, which showed notable 5-LOX inhibitory activity. This study contributes to the development of selective COX-2 inhibitors (Reddy & Rao, 2008).

  • Oxazolines and Oxazoles Synthesis : Mali, Takale, and Telvekar (2017) developed a ligand-free, Pd(OAc)2-catalyzed one-pot reaction for synthesizing oxazolines and oxazoles. This process involves changing additives to selectively obtain either oxazolines or oxazoles, contributing to the versatile synthesis methods in organic chemistry (Mali, Takale, & Telvekar, 2017).

  • Siphonazoles Synthesis : Zhang and Ciufolini (2009) described the synthesis of 4-carbethoxy-5-methyl-2-(phenylsulfonyl)methyloxazole and its use in creating more complex oxazoles. This research is significant for the total synthesis of natural products, siphonazoles A and B (Zhang & Ciufolini, 2009).

  • Antiproliferative Activities of Oxazole Derivatives : Wu, Liang, Xu, He, and Xiang (2013) synthesized 5-aryl-2-methyloxazole derivatives and screened them for antiproliferative activities against various cancer cell lines. Some compounds showed strong inhibitory activities, highlighting the potential of these derivatives in cancer therapy (Wu, Liang, Xu, He, & Xiang, 2013).

Safety and Hazards

The safety information for Methyl 2-Methyloxazole-5-acetate includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

methyl 2-(2-methyl-1,3-oxazol-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-5-8-4-6(11-5)3-7(9)10-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOPQUVMYSFDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(O1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-Methyloxazole-5-acetate

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